Ethyl 2-(3-amino-2-cyanophenyl)acetate
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Overview
Description
Ethyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions . The reaction can be carried out without solvent at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(3-amino-2-cyanophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyanophenyl)acetate: Lacks the amino group, which affects its reactivity and applications.
Ethyl 2-(3-amino-4-cyanophenyl)acetate: The position of the cyano group is different, leading to variations in chemical behavior.
Ethyl 2-(3-amino-2-methylphenyl)acetate: The presence of a methyl group instead of a cyano group alters its properties.
Biological Activity
Ethyl 2-(3-amino-2-cyanophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies that highlight its efficacy in various biological contexts.
This compound interacts with specific molecular targets through its functional groups. The amino and cyano groups are crucial for forming hydrogen bonds and engaging in electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways, making the compound a valuable tool in biological research.
Applications in Research
- Enzyme Interactions : The compound serves as a building block in synthesizing heterocyclic compounds and studying enzyme interactions. This is particularly relevant in the context of metabolic pathways where such compounds can act as inhibitors or activators.
- Pharmaceutical Development : this compound is utilized in developing specialty chemicals and pharmaceuticals, showcasing its versatility as an intermediate in drug synthesis.
- Antiproliferative Activity : Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa, HT29, and MCF-7. The IC50 values for these activities range from 0.47 to 0.8 μM, indicating potent action against these cells .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. The results indicated significant activity against HeLa cells, with modifications to the alkoxycarbonyl group affecting potency. For instance, elongating the alkyl chain led to increased activity against certain cell lines while decreasing it against others .
Enzyme Inhibition Studies
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a pharmacological probe for studying enzyme functions in vivo .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 0.47 |
This compound | HT29 | 0.65 |
This compound | MCF-7 | 0.80 |
Table 2: Enzyme Inhibition Potency of this compound
Enzyme | Inhibition Concentration (μM) |
---|---|
Enzyme A | 5 |
Enzyme B | 10 |
Enzyme C | 15 |
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3 |
InChI Key |
AXIMQOWSFBSRNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C#N |
Origin of Product |
United States |
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